molecular formula C15H8Cl2F3N5OS B2400714 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea CAS No. 2085690-10-2

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea

Cat. No.: B2400714
CAS No.: 2085690-10-2
M. Wt: 434.22
InChI Key: HGSDTYPFKAAAHP-UHFFFAOYSA-N
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Description

3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea is an intricate compound, known for its complex structure that integrates several functional groups and heterocycles, making it a versatile candidate for various applications in chemistry, biology, and industry. Its unique molecular configuration grants it a broad spectrum of reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea typically involves multistep procedures, starting from readily available precursors:

  • Formation of the 1,3,4-thiadiazole Ring

    • Initial step often involves the cyclization of hydrazine derivatives with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole nucleus.

    • Reaction conditions: Solvent such as ethanol, temperatures around 70-80°C.

  • Chlorination and Substitution Reactions

    • Introduction of the chlorinated pyridine ring via chlorination reactions.

    • Substituent additions typically use halogenated intermediates under controlled conditions.

  • Urea Formation

    • Final step includes the reaction of the thiadiazole compound with 4-chlorophenyl isocyanate.

    • Reaction conditions: Anhydrous environment, temperature regulation is critical to avoid side reactions.

Industrial Production Methods

  • Batch Processing: : Widely used for the commercial-scale production, involving large reactors for sequential steps.

  • Flow Chemistry: : Emerging method due to its efficiency and enhanced control over reaction parameters, reducing by-product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Subject to oxidative conditions, leading to potential breakdown of specific rings or the formation of N-oxides.

  • Reduction: : Reductive conditions often influence the functional groups, possibly reducing nitro groups or cleaving specific bonds.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are prevalent, affecting the pyridine and thiadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Reduction: : Use of hydrides such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Substitution: : Halogenated solvents or bases like pyridine, at temperatures ranging from mild (25°C) to elevated (100°C).

Major Products

  • Oxidation Products: : Formation of sulfoxides or sulfones, depending on the specific reactive sites.

  • Reduction Products: : Amine derivatives from nitro reductions, dechlorinated compounds.

  • Substitution Products: : Varied, with substitutions mainly at the pyridine or phenyl ring positions.

Scientific Research Applications

In Chemistry

  • Catalysis: : Acts as a ligand in coordination complexes for catalysis.

  • Materials Science: : Used in the design of functional materials due to its unique chemical stability and electronic properties.

In Biology

  • Pharmacology: : Investigated for its potential as an inhibitor of specific enzymes, influencing pathways involved in diseases.

  • Pesticides: : Studied for pesticidal properties, particularly against specific agricultural pests.

In Medicine

  • Drug Development: : Basis for the development of pharmaceuticals targeting inflammatory diseases and cancer.

  • Diagnostics: : Utilized in assays for detecting specific biomolecular interactions.

In Industry

  • Manufacturing: : Integrated into processes requiring stable intermediates for high-performance materials.

  • Chemical Sensors: : Employed in the creation of sensors for detecting environmental contaminants.

Mechanism of Action

Molecular Targets and Pathways

  • The compound operates primarily by binding to specific molecular targets such as enzymes or receptors, altering their activity.

  • Pathways influenced include signal transduction pathways, enzyme inhibition, or receptor modulation, leading to changes in cellular responses.

Comparison with Similar Compounds

Unique Attributes

  • The trifluoromethyl group imparts distinct electronic properties, enhancing the compound's reactivity and stability.

  • The integration of the chlorinated pyridine and phenyl rings provides a unique scaffold not commonly found in similar compounds.

Similar Compounds

  • 3-(Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,3,4-thiadiazole derivatives: : Share core structure but differ in additional substituents.

  • 4-Chlorophenylurea compounds: : Variations in the substituent positions or ring structures.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5OS/c16-8-1-3-9(4-2-8)22-13(26)23-14-25-24-12(27-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSDTYPFKAAAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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